molecular formula C11H10N6OS B5701874 N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

Cat. No.: B5701874
M. Wt: 274.30 g/mol
InChI Key: ILWLMMBEFUVWGE-UHFFFAOYSA-N
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Description

N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that features a cyano group attached to a phenyl ring, a tetrazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azide sources under acidic or basic conditions.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the tetrazole derivative with a suitable sulfanylacetamide precursor under controlled conditions.

    Introduction of the Cyano Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

    Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-CYANOPHENYL)-2-[(1H-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: Lacks the methyl group on the tetrazole ring.

    N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]PROPIONAMIDE: Has a propionamide moiety instead of acetamide.

Uniqueness

N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of the methyl group on the tetrazole ring and the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N~1~-(4-CYANOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring and a sulfanyl group, which are known to contribute to various pharmacological effects. Understanding its biological activity is essential for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N6OSC_{11}H_{10}N_{6}OS, with a molecular weight of approximately 250.29 g/mol. The presence of the cyanophenyl and tetrazole groups suggests potential interactions with biological targets.

Pharmacological Properties

Research indicates that compounds containing tetrazole moieties often exhibit diverse pharmacological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The incorporation of the tetrazole ring is associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Studies have shown that the compound can bind to proteins involved in cell signaling pathways, influencing cellular responses.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds. Below is a summary of key findings:

StudyCompoundBiological ActivityFindings
Tetrazole derivativesAnticancerShowed significant cytotoxicity against various cancer cell lines (IC50 values < 10 µM).
Thioether-containing compoundsAnti-inflammatoryExhibited reduced inflammation in animal models.
Sulfanyl acetamidesAntimicrobialDemonstrated efficacy against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-7-10(18)13-9-4-2-8(6-12)3-5-9/h2-5H,7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWLMMBEFUVWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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